molecular formula C27H23ClFN3O2 B11061502 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Cat. No.: B11061502
M. Wt: 475.9 g/mol
InChI Key: CAIXLRXOUPEMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one is a complex organic compound that belongs to the class of diazepines This compound is characterized by its unique structure, which includes multiple aromatic rings and a diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Diazepine Core: The initial step involves the formation of the diazepine core through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Subsequent steps involve the introduction of the chlorophenyl, ethoxyphenyl, and fluorophenyl groups through substitution reactions. These reactions often require the use of specific reagents and catalysts to ensure selective substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-7-(4-methoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one
  • 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-bromophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C27H23ClFN3O2

Molecular Weight

475.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(4-ethoxyphenyl)-6-(2-fluorophenyl)-1,2,3,6-tetrahydropyrrolo[3,4-e][1,4]diazepin-8-one

InChI

InChI=1S/C27H23ClFN3O2/c1-2-34-20-13-11-19(12-14-20)32-26(21-5-3-4-6-22(21)29)23-24(17-7-9-18(28)10-8-17)30-15-16-31-25(23)27(32)33/h3-14,26,31H,2,15-16H2,1H3

InChI Key

CAIXLRXOUPEMTL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C3=C(C2=O)NCCN=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.